molecular formula C14H17N3O3 B2434613 2-Methyl-5-[(1-methyl-2-oxo-1,2-dihydropyridin-4-yl)methyl]-octahydropyrrolo[3,4-c]pyrrole-1,3-dione CAS No. 2415521-33-2

2-Methyl-5-[(1-methyl-2-oxo-1,2-dihydropyridin-4-yl)methyl]-octahydropyrrolo[3,4-c]pyrrole-1,3-dione

Cat. No.: B2434613
CAS No.: 2415521-33-2
M. Wt: 275.308
InChI Key: NNZMMZLZIGRDRZ-UHFFFAOYSA-N
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Description

2-Methyl-5-[(1-methyl-2-oxo-1,2-dihydropyridin-4-yl)methyl]-octahydropyrrolo[3,4-c]pyrrole-1,3-dione is a complex organic compound that belongs to the class of pyrrole derivatives. This compound is characterized by its unique structure, which includes a pyrrole ring fused with a pyrrolidine ring, and a pyridine moiety attached to the pyrrole ring. The presence of these heterocyclic systems makes this compound of significant interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-5-[(1-methyl-2-oxo-1,2-dihydropyridin-4-yl)methyl]-octahydropyrrolo[3,4-c]pyrrole-1,3-dione typically involves multi-step organic reactions. One common method involves the condensation of 4-pyridinecarboxaldehyde with ethyl acetoacetate and ammonium acetate in ethanol under reflux conditions for 8 hours. The reaction mixture is then concentrated under reduced pressure, and the residue is purified by recrystallization from ethanol to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated purification systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-5-[(1-methyl-2-oxo-1,2-dihydropyridin-4-yl)methyl]-octahydropyrrolo[3,4-c]pyrrole-1,3-dione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound with altered functional groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the pyrrole or pyridine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under various conditions, including acidic or basic environments.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted pyrrole or pyridine derivatives.

Scientific Research Applications

2-Methyl-5-[(1-methyl-2-oxo-1,2-dihydropyridin-4-yl)methyl]-octahydropyrrolo[3,4-c]pyrrole-1,3-dione has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methyl-5-[(1-methyl-2-oxo-1,2-dihydropyridin-4-yl)methyl]-octahydropyrrolo[3,4-c]pyrrole-1,3-dione involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in viral replication or cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-Methyl-5-[(1-methyl-2-oxo-1,2-dihydropyridin-4-yl)methyl]-octahydropyrrolo[3,4-c]pyrrole-1,3-dione lies in its specific combination of pyrrole and pyridine rings, which imparts distinct chemical and biological properties. This structural arrangement allows for unique interactions with molecular targets, making it a valuable compound for research and development.

Properties

IUPAC Name

2-methyl-5-[(1-methyl-2-oxopyridin-4-yl)methyl]-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O3/c1-15-4-3-9(5-12(15)18)6-17-7-10-11(8-17)14(20)16(2)13(10)19/h3-5,10-11H,6-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNZMMZLZIGRDRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=CC1=O)CN2CC3C(C2)C(=O)N(C3=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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